Lipophilicity (LogP) Comparison: m-Tolyl Substitution Imparts Intermediate Hydrophobicity Relative to Unsubstituted and p-Tolyl Analogs
The computed partition coefficient (LogP) for 2-(m-tolyl)nicotinic acid is 1.99, as reported by the supplier Fluorochem . This value represents an intermediate lipophilicity between the less hydrophobic unsubstituted 2-phenylnicotinic acid (XLogP3 = 2.0) and the more hydrophobic para-methyl analog 2-(p-tolyl)nicotinic acid (LogP = 1.95) [1]. While the numerical differences appear modest, they are significant in the context of CNS drug design, where even 0.1–0.3 LogP unit changes can alter blood-brain barrier permeability and off-target binding [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99 |
| Comparator Or Baseline | 2-phenylnicotinic acid (XLogP3 = 2.0); 2-(p-tolyl)nicotinic acid (LogP = 1.95) |
| Quantified Difference | ΔLogP = -0.01 vs. phenyl; ΔLogP = +0.04 vs. p-tolyl |
| Conditions | Computed/experimental LogP values from vendor datasheets and PubChem |
Why This Matters
This intermediate lipophilicity profile offers a distinct balance between aqueous solubility and membrane permeability, which may be advantageous for optimizing CNS penetration or minimizing promiscuous binding during hit-to-lead progression.
- [1] PubChem. 2-Phenylnicotinic acid (CID 54076). XLogP3-AA Property Value. Accessed 2026. View Source
- [2] Wager, T.T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
